molecular formula C18H13N3OS B15085682 (5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606952-36-7

(5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15085682
CAS No.: 606952-36-7
M. Wt: 319.4 g/mol
InChI Key: SFLLIWHECBVTCC-RVDMUPIBSA-N
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Description

(5E)-5-Benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a bicyclic heterocyclic compound featuring a fused thiazolo-triazole core with a benzylidene substituent at position 5 and a 4-methylphenyl group at position 2 . Its structure is characterized by a planar thiazolo[3,2-b][1,2,4]triazol-6(5H)-one system, with the benzylidene moiety adopting an E-configuration around the exocyclic double bond . The compound is synthesized via [2+3]-cyclocondensation reactions involving 1,2,4-triazole-3(5)-thiol derivatives and electrophilic synthons, followed by arylidene formation through Knoevenagel-type condensations .

Key structural features include:

  • Core: Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one system with a fixed 5-arylidene group.
  • Substituents:
    • Position 2: 4-Methylphenyl (p-tolyl) group, enhancing lipophilicity and steric bulk.
    • Position 5: Benzylidene moiety, which influences electronic properties and biological activity .

Properties

CAS No.

606952-36-7

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

(5E)-5-benzylidene-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H13N3OS/c1-12-7-9-14(10-8-12)16-19-18-21(20-16)17(22)15(23-18)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+

InChI Key

SFLLIWHECBVTCC-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of appropriate thiosemicarbazides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the thiazolo-triazole core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

(5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent, as well as its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., bromo in ) increase melting points (>250°C) due to enhanced intermolecular interactions.
  • Bulky substituents (e.g., 2,3-dimethoxybenzylidene in ) reduce crystallinity, yielding lower melting points (295°C vs. >250°C for brominated analogs).

Synthetic Yields: Derivatives with electron-donating groups (e.g., dimethylamino in ) show higher yields (64–78%) compared to halogenated analogs (55–64%) due to improved reaction kinetics .

Spectral and Electronic Properties

  • NMR Shifts :

    • The =CH proton in benzylidene derivatives resonates at δ 8.10–8.53 ppm, with deshielding effects observed for electron-withdrawing substituents .
    • Aromatic protons in 4-methylphenyl groups appear as doublets at δ 7.2–7.6 ppm, while methoxy groups show singlets at δ 3.8–3.95 ppm .
  • UV-Vis Absorption :

    • Benzylidene derivatives exhibit strong absorption at λmax 260–390 nm, attributed to π→π* transitions in the conjugated system. Nitro-substituted analogs (e.g., 3-nitrobenzylidene in ) show redshifted absorption (λmax 390 nm) due to extended conjugation .

Key Findings:

  • Anticancer Activity : Arylidene derivatives with 4-methylphenyl groups (e.g., target compound) exhibit moderate activity (IC50 ~12 µM), while nitro-substituted analogs show enhanced potency due to electrophilic reactivity .
  • Antimicrobial Activity : Halogenated derivatives (e.g., 2,4-dichlorophenyl in ) demonstrate broad-spectrum activity against Gram-negative bacteria, with MIC values as low as 8 µg/mL .

Reactivity and Stability

  • Hydrogen Bonding : The thiazolo-triazole core participates in N–H···O hydrogen bonds (bond length ~2.8 Å), stabilizing crystal packing .
  • Hydrolytic Stability : Compounds with electron-withdrawing substituents (e.g., nitro, chloro) show reduced hydrolysis rates in aqueous media compared to methoxy-substituted analogs .

Biological Activity

(5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound notable for its diverse biological activities. This compound features a thiazole ring fused with a triazole moiety and is characterized by its unique structural attributes that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H13N3OS. The compound's structure can be represented as follows:

SMILES CC1 CC C C C1 C2 NN3C O C C C4 CC CC C4 SC3 N2\text{SMILES CC1 CC C C C1 C2 NN3C O C C C4 CC CC C4 SC3 N2}

Synthesis

The synthesis of this compound typically involves multi-step processes which may include condensation reactions between appropriate thiazole and triazole precursors. Such synthetic pathways allow for the modification of the compound's structure to enhance its biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating specific signaling pathways. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited cell proliferation in breast and lung cancer cells.
  • Mechanistic investigations revealed that the compound interacts with key enzymes involved in cancer cell survival and proliferation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Antimicrobial and Antifungal Activities

Several studies have reported the antimicrobial efficacy of this compound against various bacterial and fungal strains:

  • The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.
  • It also exhibited antifungal properties against common pathogenic fungi.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. Results indicate that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models.

Case Studies

Study Biological Activity Findings
Study 1AnticancerInduced apoptosis in lung cancer cells with IC50 values around 15 µM.
Study 2Anti-inflammatoryReduced TNF-alpha production by 40% in activated macrophages at 10 µM.
Study 3AntimicrobialInhibited growth of Staphylococcus aureus with an MIC of 32 µg/mL.
Study 4AntioxidantScavenged DPPH radicals with an IC50 of 25 µg/mL.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Enzymes involved in metabolic pathways.
  • Receptors associated with inflammatory responses.
    Understanding these interactions is crucial for optimizing the therapeutic potential of this compound.

Q & A

Q. Table 1: Comparative Synthesis Conditions

StepConditionsYield (%)Purity (%)Source
CondensationDMF/AcOH, 80°C, 2 h7590
CyclizationNaOAc, 100°C, 4 h8295
Microwave-AssistedDMF, 100°C, 30 min8898

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsSignificanceSource
¹H NMRδ 8.2 (s, 1H, CH=N)Confirms benzylidene group
IR1705 cm⁻¹ (C=O)Validates carbonyl presence
X-rayC11–N2 bond length: 1.35 ÅConfirms triazole geometry

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